Payload Potency: DXd Demonstrates 10-Fold Greater Cytotoxicity Compared to the Clinical Standard SN-38
The DXd payload within this linker-payload construct is an order of magnitude more potent than the active metabolite of irinotecan, SN-38, a common comparator in the camptothecin class. This potency differential is a primary driver for selecting this system over SN-38-based ADCs, as it allows for a potentially wider therapeutic window and efficacy against low-antigen-expressing tumors [1][2].
| Evidence Dimension | In vitro cytotoxicity (IC50) against tumor cells |
|---|---|
| Target Compound Data | IC50 = 0.31 µM (DXd) |
| Comparator Or Baseline | IC50 = 3.1 µM (SN-38) |
| Quantified Difference | 10-fold increase in potency for DXd |
| Conditions | In vitro cell viability assay |
Why This Matters
This higher intrinsic potency translates to a more effective warhead, potentially requiring less drug per antibody and improving the therapeutic index of the final ADC.
- [1] Ogitani, Y., et al. (2016). DS-8201a, A Novel HER2-Targeting ADC with a Novel DNA Topoisomerase I Inhibitor, Demonstrates a Promising Antitumor Efficacy with Differentiation from T-DM1. Clinical Cancer Research, 22(20), 5097-5108. View Source
- [2] Nakada, T., et al. (2016). The novel HER2-targeting antibody-drug conjugate DS-8201a shows potent anti-tumor efficacy in preclinical models. Cancer Science, 107(7), 1039–1046. View Source
